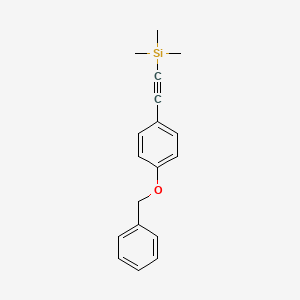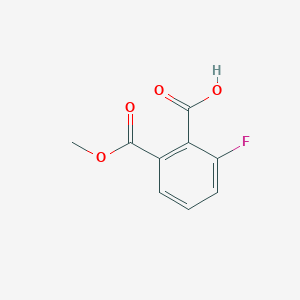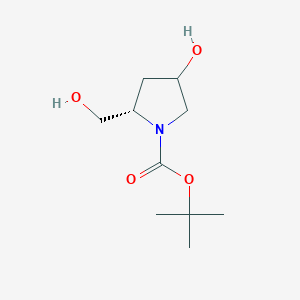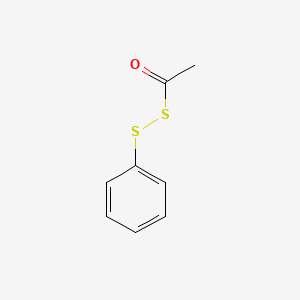
Phenylacetyl disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylacetyl disulphide is an organosulfur compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further bonded to a persulfide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetylphenyl persulfide typically involves the reaction of acetylphenyl halides with sulfur-containing reagents. One common method is the reaction of acetylphenyl chloride with sodium persulfide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of acetylphenyl persulfide may involve more scalable and efficient methods. One approach is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylacetyl disulphide undergoes various chemical reactions, including:
Oxidation: The persulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phenylacetyl disulphide has several applications in scientific research:
Biology: The compound is studied for its potential role in redox biology and as a modulator of protein function through persulfidation.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in mitigating oxidative stress-related diseases.
Industry: It is used in the synthesis of sulfur-containing polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetylphenyl persulfide involves the formation of persulfide bonds with protein cysteine residues. This modification, known as persulfidation, can protect proteins from irreversible oxidative damage and regulate their function. The persulfide group is more nucleophilic than thiols, making it highly reactive towards electrophiles and oxidants. This reactivity is crucial for its role in redox signaling and protection against oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl persulfide: Lacks the acetyl group but has similar reactivity.
Acetylphenyl disulfide: Contains a disulfide bond instead of a persulfide bond.
Acetylphenyl thiol: Contains a thiol group instead of a persulfide group.
Uniqueness
Phenylacetyl disulphide is unique due to the presence of both the acetyl and persulfide groups, which confer distinct chemical properties and reactivity. The persulfide group enhances its nucleophilicity and ability to participate in redox reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8OS2 |
|---|---|
Poids moléculaire |
184.3 g/mol |
Nom IUPAC |
S-phenylsulfanyl ethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-7(9)10-11-8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
XGTWOXXBRMVJEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


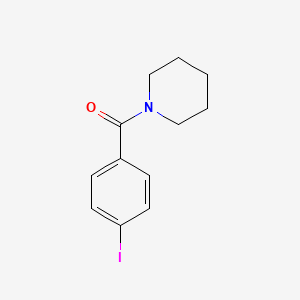
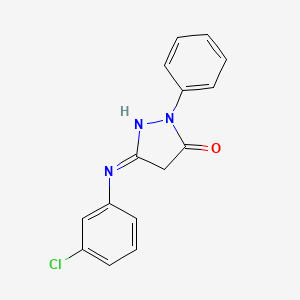

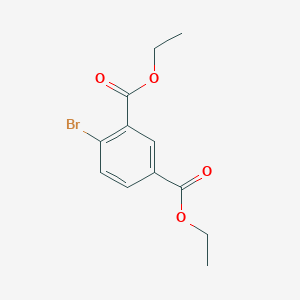
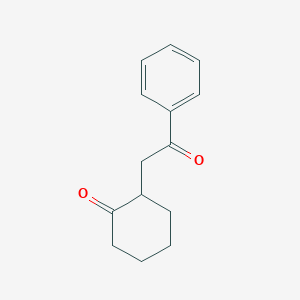
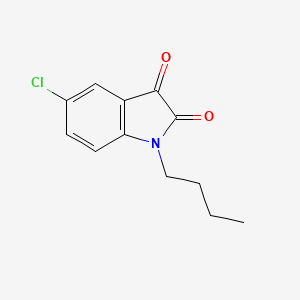
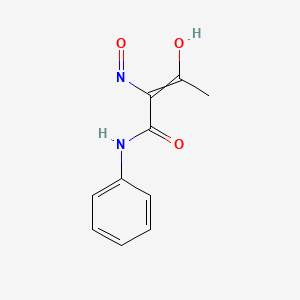
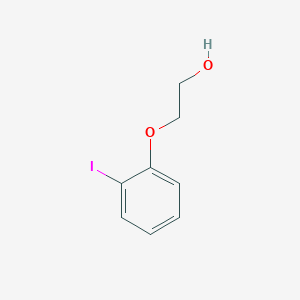
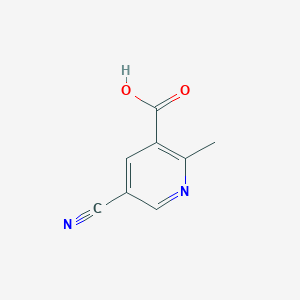
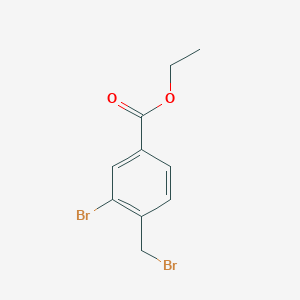
![6-Methylthiazolo[4,5-b]pyrazin-2-amine](/img/structure/B8794807.png)
